Pindolol
Overview
Description
Pindolol is a non-selective beta blocker used to treat hypertension . It works by blocking the effects of certain natural substances (such as epinephrine) on the heart and blood vessels, resulting in a decrease in heart rate and blood pressure .
Synthesis Analysis
Pindolol imprinted polymers were prepared with three functional monomers viz., itaconic acid, 4-vinylpyridine and methacrylic acid by thermal initiated bulk polymerization technique . Among the three, PDL-itaconic acid MIP shows the best binding capacity .Molecular Structure Analysis
The molecular structure of pindolol has an indole group to which a chain of isopropylaminopropoxy is connected . This side chain is characteristic of beta-blockers such as pindolol .Chemical Reactions Analysis
An inexpensive, rapid, safe and green method for pindolol assay in medicines was developed using sequential injection analysis (SIA) technique . The method was based on the oxidation of pindolol by dichromate in sulfuric acid media .Physical And Chemical Properties Analysis
Pindolol has a boiling point of 457.1±35.0 °C at 760 mmHg, vapour pressure of 0.0±1.2 mmHg at 25°C, enthalpy of vaporization of 75.6±3.0 kJ/mol, and flash point of 230.3±25.9 °C .Scientific Research Applications
ADHD Treatment
Pindolol, a beta-blocker, has been studied for its efficacy in treating children with attention-deficit hyperactivity disorder (ADHD). It was found to be modestly effective in decreasing hyperactivity and conduct problems at home and in school, presenting an alternative treatment option for ADHD (Buitelaar et al., 1996).
Augmentation of Antidepressant Response
Pindolol has been used as a partial beta-adrenoceptor/5-HT1A receptor antagonist to augment the response of antidepressant drugs, particularly SSRIs, in patients with depression. Clinical trials and meta-analyses suggest it may accelerate the antidepressant response but does not significantly increase effectiveness in treatment-resistant patients (Artigas et al., 2006).
Serotonin Receptor Interaction
Research involving positron emission tomography (PET) has shown that Pindolol occupies 5-HT1A receptors in the human brain. This finding is significant for its use in treating major depression in combination with SSRIs, confirming the drug's interaction with serotonergic transmission (Andrée et al., 1999).
Treatment of Cardiac Arrhythmias
Pindolol has been investigated for its role in treating ventricular arrhythmias, showing varying efficacy based on the presence of heart disease. It appears to be more effective in patients without heart disease, especially when arrhythmia is provoked by exercise (Podrid & Lown, 1982).
Ocular and Cardiovascular Effects
Studies have explored the ocular and cardiovascular effects of Pindolol, highlighting its potential use in treating glaucoma. When applied topically, it effectively lowers intraocular pressure with minimal systemic effects (Smith et al., 1979).
Modulation of Serotonin and Noradrenaline Neurons
Research has shown that Pindolol can modulate the firing activity of serotonin (5-HT) and noradrenaline neurons. This property is relevant to its potential as an adjunct therapy in antidepressant treatments (Haddjeri et al., 1999).
Antihypertensive Effects
Pindolol has been evaluated for its antihypertensive effects, showing significant efficacy in reducing blood pressure in patients with mild to moderate hypertension (Gonasun, 1982).
Treatment of Behavioral Disturbances
A study investigated the therapeutic effects of Pindolol on behavioral disturbances associated with organicbrain disease. The findings suggested significant therapeutic benefits, particularly in treating impulsive, explosive behaviors without the sedative side effects common in other treatments (Greendyke & Kanter, 1986).
Treatment of Arrhythmias
Pindolol has been used in the treatment of various cardiac arrhythmias. It showed effectiveness in converting atrial tachycardia, atrial flutter, and ventricular tachycardia to sinus rhythm, as well as in reducing premature ventricular and atrial beats. Its efficacy underscores its potential in cardiac arrhythmia management (Aronow & Uyeyama, 1972).
Sleep Deprivation and Bipolar Depression
Pindolol has been studied for its effect on sleep deprivation combined with its use in treating bipolar depression. It was found to significantly improve the antidepressant effect of total sleep deprivation and prevent short-term relapse after treatment (Smeraldi et al., 1999).
Myocardial Infarction
Research on the effect of Pindolol on experimental myocardial infarction in pigs indicated no significant difference in infarct size between treated and untreated groups. This study provides insights into the drug's effects on heart conditions, although results may vary depending on specific conditions and dosages (Friedli et al., 1986).
Safety And Hazards
Future Directions
Pindolol is widely used to combat hypertension in pregnancy, causing no harm to the fetus whilst significantly improving the renal functions of pregnant women . The drug has currently been highlighted in the field of antidepressants because the co-administration of pindolol with selective serotonin reuptake inhibitors (SSRIs) has been reported to enhance the increase of 5-HT transmission in cortical and limbic areas, resulting in the symptomatic relief of depression .
properties
IUPAC Name |
1-(1H-indol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10(2)16-8-11(17)9-18-14-5-3-4-13-12(14)6-7-15-13/h3-7,10-11,15-17H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQKKSLKJUAGIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=CN2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023476 | |
Record name | Pindolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pindolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015095 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
>37.2 [ug/mL] (The mean of the results at pH 7.4), Practically Insoluble, Practically insoluble in water and slightly soluble in alcohol, 8.61e-01 g/L | |
Record name | SID855790 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Pindolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00960 | |
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Record name | PINDOLOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6539 | |
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Record name | Pindolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015095 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
The beta-1 adrenoceptor is a G-protein-coupled receptor. Agonism of the beta-1 adrenoceptor allows the Gs subunit to upregulate adenylyl cyclase, converting ATP to cyclic AMP (cAMP). Increased concentrations of cAMP activate cAMP-dependant kinase A, phosphorylating calcium channels, raising intracellular calcium, increasing calcium exchange through the sarcoplasmic reticulum, and increasing cardiac inotropy. cAMP-dependant kinase A also phosphorylates myosin light chains, increasing smooth muscle contractility. Increased smooth muscle contractility in the kidney releases renin. Pindolol is a non-selective beta blocker. Blocking beta-1 adrenergic receptors in the heart results in decreased heart rate and blood pressure. By blocking beta-1 receptors in the juxtaglomerular apparatus, pindolol inhibits the release of renin, which inhibits angiotensin II and aldosterone release. Reduced angiotensin II inhibits vasoconstriction and reduced aldosterone inhibits water retention. Beta-2 adrenoceptors located in the kidneys and peripheral blood vessels use a similar mechanism to activate cAMP-dependant kinase A to increase smooth muscle contractility. Blocking of the beta-2 adrenoceptor relaxes smooth muscle, leading to vasodilation., Class II antiarrhythmic, beta-adrenoceptor-blocking agents are membrane- depressant drugs that decrease the influx of sodium and calcium ions by reducing membrane-bound adenylate cyclase and cAMP. The reduction in cation transport lengthens depolarization by decreasing the amplitude and slope of the transmembrane potential. Beta-adrenoceptor-blocking agents also reduce myocardial contractility by decreasing calcium release from the sarcoplasmic reticulum (the influx of calcium couples excitation and contraction by initiating the release of calcium from the sarcoplasmic reticulum). Membrane-stabilizing activity enhances the reduction in myocardial contractility in overdose with these drugs in addition to producing a quinidinelike effect of QRS widening. A direct myocardial effect also leads to myocardial depression independent of beta-adrenergic blockade and membrane stabilization. /Class II beta-Blockers/, The principal physiologic action of pindolol is to competitively block beta-adrenergic receptors within the myocardium (beta1-receptors) and within bronchial and vascular smooth muscle (beta2-receptors). In addition to inhibiting access of physiologic or synthetic catecholamines to the beta-adrenergic receptors, pindolol causes slight activation of the beta-receptors, making the drug a partial beta-agonist. This intrinsic sympathomimetic activity of pindolol differs from the beta-agonist activity of epinephrine and isoproterenol in that the maximum beta-adrenergic stimulation that can be obtained with pindolol is less. Other beta-adrenergic blocking agents can block pindolol's intrinsic sympathomimetic activity. Pindolol also has been shown to possess membrane-stabilizing activity or a quinidine-like effect, but this occurs only at plasma concentrations well above those obtained therapeutically. Unlike atenolol and metoprolol, pindolol is not a beta1-selective adrenergic blocking agent; pindolol is a nonselective beta-adrenergic blocking agent, inhibiting both beta1- and beta2-adrenergic receptors., By inhibiting myocardial beta1-adrenergic receptors, pindolol produces negative chronotropic and inotropic activity. Both of these actions are reversed somewhat, but not entirely, by the drug's partial agonist activity. The negative chronotropic action of pindolol on the sinoatrial node results in a decrease in sinoatrial node discharge and recovery time, thereby decreasing stress- and exercise-stimulated heart rate. Pindolol has a lesser effect on resting heart rate than do beta-adrenergic blocking agents that do not possess intrinsic sympathomimetic activity, usually decreasing resting heart rate only by about 4-8 beats/min or not at all ... Pindolol has a lesser effect on resting cardiac output than on that stimulated by exercise. The decrease in myocardial contractility, blood pressure, and heart rate produced by pindolol during stress and exercise leads to a reduction in myocardial oxygen consumption which accounts for the effectiveness of the drug in chronic stable angina pectoris. Pindolol is probably not effective in patients who develop angina at rest or at low exercise levels., Unlike other beta-adrenergic blocking agents, pindolol does not consistently suppress plasma renin activity. In some studies, the drug has increased plasma renin concentrations and reversed the suppression of plasma renin induced by other beta-adrenergic blocking agents. Pindolol has not been shown to cause sodium retention., For more Mechanism of Action (Complete) data for PINDOLOL (7 total), please visit the HSDB record page. | |
Record name | Pindolol | |
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Product Name |
Pindolol | |
Color/Form |
Crystals from ethanol, White to off-white crystalline powder | |
CAS RN |
13523-86-9 | |
Record name | Pindolol | |
Source | CAS Common Chemistry | |
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Record name | Pindolol [USAN:USP:INN:BAN:JAN] | |
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Record name | Pindolol | |
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Record name | Pindolol | |
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Record name | Pindolol | |
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Record name | PINDOLOL | |
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Record name | PINDOLOL | |
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Record name | Pindolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015095 | |
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Melting Point |
171-173 °C, 167 - 171 °C | |
Record name | Pindolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00960 | |
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Record name | PINDOLOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6539 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Pindolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015095 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Citations
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